molecular formula C19H23N3O3 B3848927 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine

2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine

Katalognummer B3848927
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: DTWLXYXVRQSGHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine, also known as GSK 1016790A, is a small molecule inhibitor of TRPC channels. It was developed by GlaxoSmithKline as a potential therapeutic agent for various diseases such as chronic pain, hypertension, and respiratory disorders.

Wirkmechanismus

TRPC channels are non-selective cation channels that are activated by various stimuli such as receptor activation, mechanical stretch, and changes in membrane potential. 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A inhibits TRPC channels by binding to the intracellular side of the channel, which prevents the influx of calcium ions into the cell. This inhibition leads to a decrease in smooth muscle contraction, vascular tone, and neuronal excitability.
Biochemical and Physiological Effects:
2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A has been shown to have several biochemical and physiological effects. It has been shown to inhibit the contraction of smooth muscle cells in vitro and in vivo, which suggests its potential use in the treatment of hypertension. Additionally, 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A has been shown to reduce pain behavior in various animal models of chronic pain, which suggests its potential use in the treatment of chronic pain. Finally, 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A has been shown to inhibit airway smooth muscle contraction, which suggests its potential use in the treatment of respiratory disorders such as asthma.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A is its specificity for TRPC channels. This specificity allows for the study of the role of TRPC channels in various physiological processes. Additionally, 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A has been shown to be effective in various animal models of disease, which suggests its potential use in humans. However, one limitation of 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A. One direction is the investigation of its potential use in the treatment of hypertension, chronic pain, and respiratory disorders in humans. Additionally, the development of more potent and selective TRPC channel inhibitors could lead to the development of more effective therapeutic agents. Finally, the investigation of the role of TRPC channels in various physiological processes could lead to the development of new therapeutic targets for the treatment of various diseases.
Conclusion:
In conclusion, 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A is a small molecule inhibitor of TRPC channels that has potential therapeutic applications in the treatment of hypertension, chronic pain, and respiratory disorders. Its specificity for TRPC channels allows for the study of the role of TRPC channels in various physiological processes. However, its low solubility in water can make it difficult to administer in vivo. Further investigation of its potential therapeutic applications and the development of more potent and selective TRPC channel inhibitors could lead to the development of more effective therapeutic agents.

Wissenschaftliche Forschungsanwendungen

2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A has been extensively studied for its potential therapeutic applications. It has been shown to inhibit TRPC channels, which are involved in various physiological processes such as smooth muscle contraction, vascular tone, and neuronal excitability. Therefore, 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A has been investigated for its potential use in the treatment of hypertension, chronic pain, and respiratory disorders.

Eigenschaften

IUPAC Name

1-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]-3-pyrazin-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-17-4-2-3-15(11-17)12-18-14-22(9-10-25-18)19(23)6-5-16-13-20-7-8-21-16/h2-4,7-8,11,13,18H,5-6,9-10,12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWLXYXVRQSGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)CCC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine
Reactant of Route 2
Reactant of Route 2
2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine
Reactant of Route 3
Reactant of Route 3
2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine
Reactant of Route 4
2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine
Reactant of Route 5
2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine
Reactant of Route 6
2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.